molecular formula C12H12FN3O2S B5506032 N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-FLUORO-1-BENZENESULFONAMIDE

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-FLUORO-1-BENZENESULFONAMIDE

Cat. No.: B5506032
M. Wt: 281.31 g/mol
InChI Key: FFRFUFIVABLWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-FLUORO-1-BENZENESULFONAMIDE is a chemical compound known for its applications in various fields, including medicine and agriculture. This compound is part of the sulfonamide class, which is widely recognized for its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-FLUORO-1-BENZENESULFONAMIDE typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its antibacterial properties.

    Medicine: Investigated for potential therapeutic uses, particularly in treating bacterial infections.

    Industry: Used in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects by inhibiting the synthesis of folic acid in bacteria. It targets the enzyme dihydropteroate synthase, which is crucial for the production of folic acid. By inhibiting this enzyme, the compound effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-FLUORO-1-BENZENESULFONAMIDE is unique due to its fluorine atom, which enhances its antibacterial activity and stability compared to other sulfonamides .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRFUFIVABLWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.